molecular formula C26H22ClN3O5 B15027211 2-(2-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide

2-(2-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide

Cat. No.: B15027211
M. Wt: 491.9 g/mol
InChI Key: QUNJECQGEPCUSO-FYJGNVAPSA-N
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Description

2-(2-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, an imidazolidinylidene moiety, and a methoxyphenoxy group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the imidazolidinylidene intermediate: This step involves the reaction of 3-chlorophenyl isocyanate with an appropriate amine to form the imidazolidinylidene intermediate.

    Coupling with methoxyphenol: The intermediate is then coupled with 6-methoxyphenol under basic conditions to form the methoxyphenoxy derivative.

    Acetylation: The final step involves the acetylation of the methoxyphenoxy derivative with 4-methylphenylacetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production time and costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(2-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
  • 1-(3-chlorophenyl)-2-methyl-1-propanone
  • 1-(3-chlorophenyl)piperazine dihydrochloride

Uniqueness

2-(2-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C26H22ClN3O5

Molecular Weight

491.9 g/mol

IUPAC Name

2-[2-[(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]-6-methoxyphenoxy]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C26H22ClN3O5/c1-16-9-11-19(12-10-16)28-23(31)15-35-24-17(5-3-8-22(24)34-2)13-21-25(32)30(26(33)29-21)20-7-4-6-18(27)14-20/h3-14H,15H2,1-2H3,(H,28,31)(H,29,33)/b21-13+

InChI Key

QUNJECQGEPCUSO-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=CC=C2OC)/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=CC=C2OC)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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